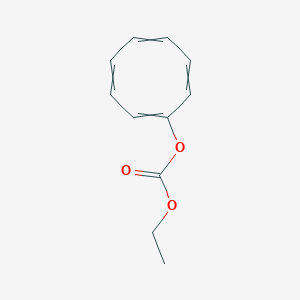
Cycloocta-1,3,5,7-tetraen-1-yl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta-1,3,5,7-tetraen-1-yl ethyl carbonate is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon with the formula C8H8
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta-1,3,5,7-tetraen-1-yl ethyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclooctatetraene with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include the continuous addition of reactants, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,3,5,7-tetraen-1-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of cyclooctatetraene derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclooctane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium methoxide, methanol, room temperature.
Major Products Formed
Oxidation: Cyclooctatetraene derivatives with hydroxyl or carbonyl groups.
Reduction: Cyclooctane derivatives.
Substitution: Methoxy-substituted cyclooctatetraene derivatives.
Scientific Research Applications
Cycloocta-1,3,5,7-tetraen-1-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of cycloocta-1,3,5,7-tetraen-1-yl ethyl carbonate involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, its polyunsaturated structure allows it to participate in various redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Cycloocta-1,3,5,7-tetraen-1-yl ethyl carbonate can be compared with other similar compounds, such as:
Cyclooctatetraene: The parent compound, known for its non-aromatic nature and reactivity as a polyene.
Cyclooctane: A saturated derivative with different chemical properties and reactivity.
Cyclooctatetraene derivatives: Various substituted derivatives with unique properties and applications.
Uniqueness
This compound stands out due to its combination of a polyunsaturated ring system and an ethyl carbonate functional group, providing a unique set of chemical and physical properties that make it valuable for diverse applications.
Properties
CAS No. |
61775-59-5 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
cyclooctatetraenyl ethyl carbonate |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)14-10-8-6-4-3-5-7-9-10/h3-9H,2H2,1H3 |
InChI Key |
JJPCRFILOUVVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















